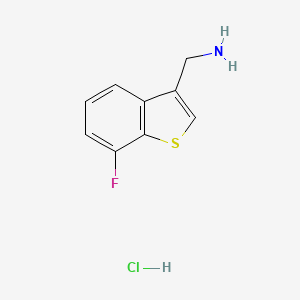
4-Methoxy-2-methyl-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methyl-3-nitroaniline: is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to an aniline ring. This compound is used in various chemical syntheses and has applications in the production of dyes, pigments, and other chemical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-3-nitroaniline typically involves the nitration of 4-methoxy-2-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 4-Methoxy-2-methyl-3-nitroaniline can undergo reduction reactions to form 4-Methoxy-2-methyl-3-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Methoxy-2-methyl-3-phenylenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 4-Methoxy-2-methyl-3-nitroaniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the production of dyes, pigments, and pharmaceuticals.
Biology and Medicine: The compound has been studied for its potential biological activities. It has shown promise as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the manufacture of dyes and pigments. It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methyl-3-nitroaniline is primarily related to its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds. The methoxy and methyl groups influence the compound’s reactivity and stability, affecting its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.
4-Methyl-2-nitroaniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitroaniline: Similar structure but different positioning of the nitro and methoxy groups.
Uniqueness: 4-Methoxy-2-methyl-3-nitroaniline is unique due to the specific arrangement of its functional groups. The presence of both methoxy and methyl groups, along with the nitro group, imparts distinct chemical properties that make it valuable in various synthetic applications. Its unique structure allows for specific reactivity patterns that are not observed in its analogs.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-3-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,9H2,1-2H3 |
Clé InChI |
ZBDXBGMOCMCDKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


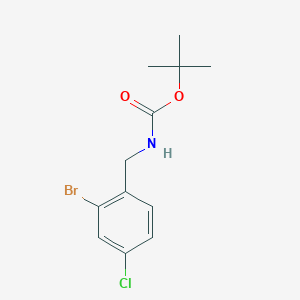
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
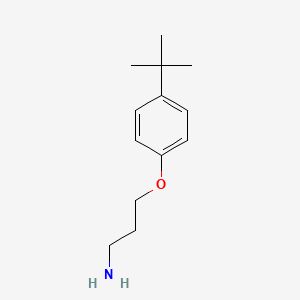

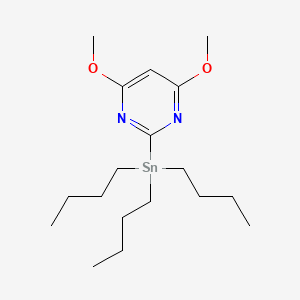
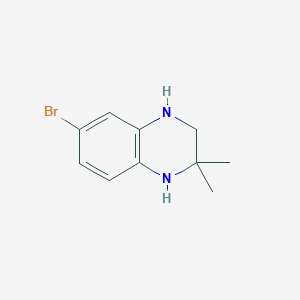
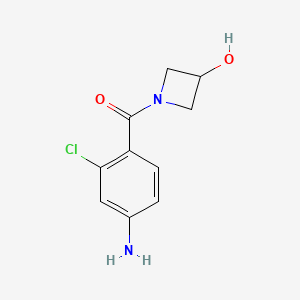
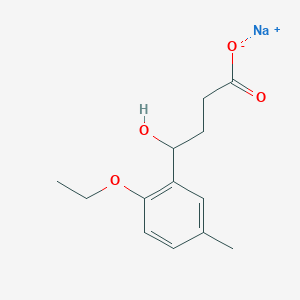
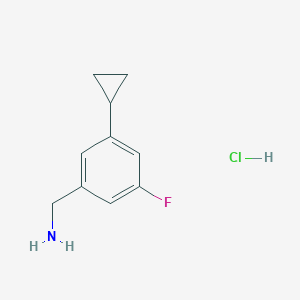
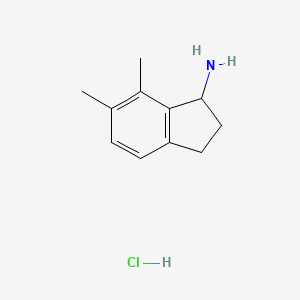
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
